molecular formula C18H18N4O2 B2825959 (1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1448069-58-6

(1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2825959
CAS No.: 1448069-58-6
M. Wt: 322.368
InChI Key: JGAMZZKTJFMLSJ-UHFFFAOYSA-N
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Description

(1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features an indole ring, a piperidine ring, and a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Synthesis of the Piperidine Derivative: The piperidine ring can be formed through the hydrogenation of pyridine or via the Mannich reaction.

    Coupling Reaction: The indole derivative is then coupled with the piperidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Pyrazine Moiety: The pyrazine ring is introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with a pyrazine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrazine moiety can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced methanone derivatives.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

(1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions.

    Industrial Applications: The compound is explored for its use in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    (1H-indol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a different position of the indole ring.

    (1H-indol-6-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness

(1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is unique due to the specific positioning of the indole and pyrazine rings, which may result in distinct biological activities and binding properties compared to its analogs.

Properties

IUPAC Name

1H-indol-6-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(14-2-1-13-3-6-20-16(13)11-14)22-9-4-15(5-10-22)24-17-12-19-7-8-21-17/h1-3,6-8,11-12,15,20H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAMZZKTJFMLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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